molecular formula C21H16F6N2O4 B6292758 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 127270-91-1

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Cat. No.: B6292758
CAS No.: 127270-91-1
M. Wt: 474.4 g/mol
InChI Key: ILLRGKVUMVPXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a synthetic organic compound characterized by its unique structure, which includes two acetamidophenoxy groups attached to a hexafluorocyclopentene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-acetamidophenol and hexafluorocyclopentene.

    Formation of 4-acetamidophenoxy Groups: 4-acetamidophenol is reacted with a suitable halogenating agent to form 4-acetamidophenoxy halide.

    Coupling Reaction: The 4-acetamidophenoxy halide is then coupled with hexafluorocyclopentene under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can undergo various chemical reactions, including:

    Substitution Reactions: The acetamidophenoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide groups can be hydrolyzed to form the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide groups yields 4-aminophenol derivatives.

Scientific Research Applications

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has several scientific research applications:

    Materials Science: It can be used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

    Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene exerts its effects depends on its application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hexafluorocyclopentene core can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-nitrophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Similar structure but with nitro groups instead of acetamide groups.

    1,2-Bis(4-hydroxyphenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Contains hydroxy groups instead of acetamide groups.

Uniqueness

1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is unique due to the presence of acetamide groups, which can participate in hydrogen bonding and other interactions, making it a valuable compound for various applications. The hexafluorocyclopentene core also imparts distinct electronic properties that can influence the compound’s reactivity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-[2-(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F6N2O4/c1-11(30)28-13-3-7-15(8-4-13)32-17-18(20(24,25)21(26,27)19(17,22)23)33-16-9-5-14(6-10-16)29-12(2)31/h3-10H,1-2H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLRGKVUMVPXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.